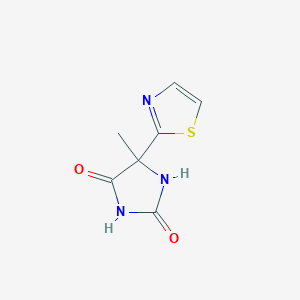

5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiazole ring enhances its pharmacological properties, making it a valuable scaffold in drug design and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione typically involves the reaction of thiazole derivatives with imidazolidine-2,4-dione precursors. One common method includes the condensation of 2-aminothiazole with methyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability . The use of automated reactors and real-time monitoring systems helps in maintaining consistent reaction conditions, thereby improving the overall yield and reducing production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . It is often used in biological assays to study its effects on different cellular pathways and to identify potential therapeutic targets .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals .

Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and formulation of various products .

Mécanisme D'action

The mechanism of action of 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of various biological pathways . For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Thiazolidine-2,4-dione: Shares the thiazolidine core but lacks the methyl and thiazole substituents.

Imidazolidine-2,4-dione: Contains the imidazolidine core but lacks the thiazole ring.

Uniqueness: 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione is unique due to the presence of both the thiazole and imidazolidine rings, which confer distinct chemical and biological properties . This dual-ring structure enhances its stability, reactivity, and ability to interact with multiple biological targets, making it a versatile compound in various scientific and industrial applications .

Activité Biologique

5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines thiazole and imidazolidine rings, contributing to its biological efficacy. The molecular weight of this compound is approximately 197.22 g/mol, and it can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds related to 5-methylthiazole exhibit significant antimicrobial properties. A study evaluated several thiazolidinone derivatives for their antibacterial activity against strains like E. coli and Staphylococcus aureus. The derivatives showed minimal inhibitory concentrations (MICs) ranging from 26.3 to 378.5 μM, with some compounds outperforming conventional antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound ID | MIC (μM) | MBC (μM) | Activity Against |

|---|---|---|---|

| Compound 1 | 26.3 | 52.6 | E. coli |

| Compound 2 | 378.5 | 757.0 | S. aureus |

| Compound 3 | 200.0 | 400.0 | MRSA |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast carcinoma). For instance, derivatives of imidazolidine exhibited significant cytotoxicity with cell toxicity percentages reaching up to 75% at specific concentrations .

Table 2: Cytotoxicity of Imidazolidine Derivatives

| Compound ID | Cell Line | % Cell Toxicity at 500 ng/µL |

|---|---|---|

| IST-02 | HuH-7 | 75% |

| IST-04 | MCF-7 | 66% |

| Control | HEK-293 | Tolerant |

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors in biological systems. For example, it has been identified as a potential inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which plays a critical role in T cell receptor signaling . This interaction suggests potential applications in autoimmune disease treatment.

Case Studies

Case Study: Antimicrobial Efficacy Against Resistant Strains

In a comparative study assessing the efficacy of thiazole derivatives against resistant bacterial strains, it was found that certain derivatives demonstrated superior activity compared to standard treatments. Compounds were tested against MRSA and Pseudomonas aeruginosa, revealing promising results that suggest the potential for developing new antibiotics from this class of compounds .

Propriétés

IUPAC Name |

5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-7(5-8-2-3-13-5)4(11)9-6(12)10-7/h2-3H,1H3,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMRGUGYHJTZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.